molecular formula C47H46FeO3P2 B12547223 (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol

Cat. No.: B12547223
M. Wt: 776.7 g/mol
InChI Key: FEYYHPQWIQHNNU-ZXYSCAFTSA-N
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Description

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol is a chiral phosphine ligand known for its high enantioselectivity and yield in various chemical reactions. This compound is often used in asymmetric synthesis and catalysis due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol typically involves the phosphorylation of 2-chloroethyl methyl ether with secondary diarylphosphines. This process is followed by the reaction with lithium phospholanide in the presence of butyllithium . The compound is then purified to achieve a high level of enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound acts as a chiral ligand, facilitating enantioselective reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(S)-(-)-[(S)-2-Diphenylphosphinoferrocenyl][2-bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]methanol is unique due to its high enantioselectivity and yield in asymmetric synthesis. Its structure allows for specific interactions with various reagents, making it highly effective in catalysis and other applications.

Properties

Molecular Formula

C47H46FeO3P2

Molecular Weight

776.7 g/mol

InChI

InChI=1S/C42H41O3P2.C5H5.Fe/c1-28-24-34(25-29(2)41(28)44-5)47(35-26-30(3)42(45-6)31(4)27-35)38-22-14-13-20-36(38)40(43)37-21-15-23-39(37)46(32-16-9-7-10-17-32)33-18-11-8-12-19-33;1-2-4-5-3-1;/h7-27,40,43H,1-6H3;1-5H;/t40-;;/m0../s1

InChI Key

FEYYHPQWIQHNNU-ZXYSCAFTSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C@@H]([C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2C([C]3[CH][CH][CH][C]3P(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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